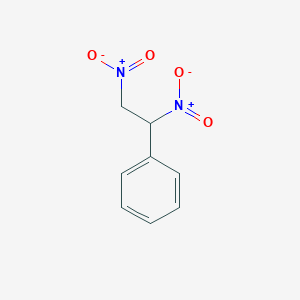
Benzene, (1,2-dinitroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (1,2-dinitroethyl)- is an organic compound characterized by a benzene ring substituted with a 1,2-dinitroethyl group. This compound belongs to the class of nitroaromatic compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1,2-dinitroethyl)- typically involves the nitration of ethylbenzene. The process begins with the formation of ethylbenzene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions are carefully controlled to ensure the selective formation of the 1,2-dinitroethyl derivative.
Industrial Production Methods: In an industrial setting, the production of Benzene, (1,2-dinitroethyl)- follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, (1,2-dinitroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions typically convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the nitro groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating mixtures are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of dinitrobenzoic acids.
Reduction: Formation of 1,2-diaminoethylbenzene.
Substitution: Formation of various substituted nitrobenzenes.
Applications De Recherche Scientifique
Benzene, (1,2-dinitroethyl)- finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, explosives, and polymers.
Mécanisme D'action
The mechanism of action of Benzene, (1,2-dinitroethyl)- involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The pathways involved include:
Redox Reactions: Generation of reactive oxygen species (ROS) that can cause oxidative stress.
Electrophilic Substitution: Interaction with nucleophilic sites in biological molecules, leading to potential modifications.
Comparaison Avec Des Composés Similaires
Nitrobenzene: A simpler nitroaromatic compound with a single nitro group.
1,3-Dinitrobenzene: Another dinitro derivative with nitro groups at different positions.
2,4-Dinitrotoluene: A dinitro compound with a methyl group on the benzene ring.
Uniqueness: Benzene, (1,2-dinitroethyl)- is unique due to the specific positioning of its nitro groups, which influences its reactivity and applications. The presence of the 1,2-dinitroethyl group imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
41542-82-9 |
|---|---|
Formule moléculaire |
C8H8N2O4 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
1,2-dinitroethylbenzene |
InChI |
InChI=1S/C8H8N2O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
NKRGCASZDXUHED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


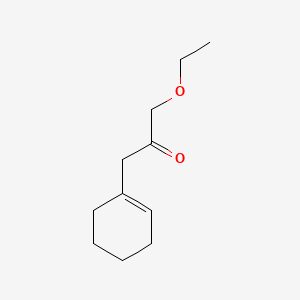
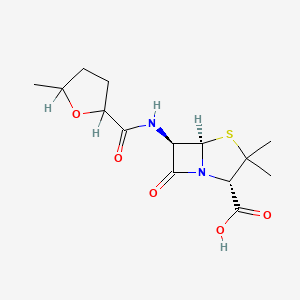
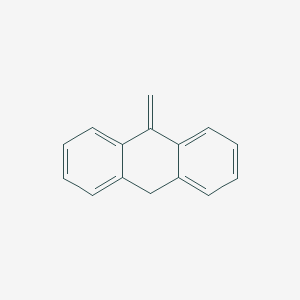
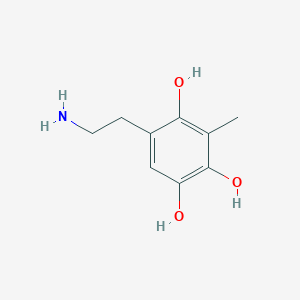
![N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide](/img/structure/B14667080.png)

![Benz[b]indeno[1,2-e]pyran, 2-bromo-](/img/structure/B14667094.png)
![Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-](/img/structure/B14667101.png)
![1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene](/img/structure/B14667102.png)
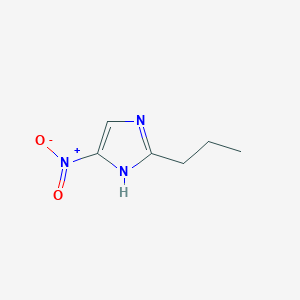
![Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B14667120.png)



